molecular formula C11H13Cl2NO5 B1474301 1-(3-Carboxy-2,3-dichloro-acryloylamino)-cyclohexanecarboxylic acid CAS No. 1148027-03-5

1-(3-Carboxy-2,3-dichloro-acryloylamino)-cyclohexanecarboxylic acid

Cat. No. B1474301
CAS RN: 1148027-03-5
M. Wt: 310.13 g/mol
InChI Key: QXUDWBIOORUHKZ-VOTSOKGWSA-N
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Description

1-(3-Carboxy-2,3-dichloro-acryloylamino)-cyclohexanecarboxylic acid, also known as 1-CDA-CH, is a carboxylic acid that has been studied for its potential use in a variety of scientific research applications. It is a cyclic compound with a molecular weight of 284.85 g/mol and a melting point of 108°C. It has been used as a reagent in a variety of organic synthesis reactions, and has also been studied for its potential therapeutic effects in the body.

Scientific Research Applications

Biotechnological Production and Green Chemistry

Lactic acid and its derivatives, including chemicals structurally similar to the compound of interest, play significant roles in biotechnological routes for the production of biodegradable polymers and other valuable chemicals through green chemistry processes. The conversion of lactic acid into compounds such as pyruvic acid, acrylic acid, and lactate esters highlights the potential of using derivatives for sustainable chemical production (Gao, Ma, & Xu, 2011).

Plasma Polymerization for Biomedical Applications

The plasma polymerization of acrylic acid, a process relevant to the production of thin films with specific surface chemistries, illustrates the utility of carboxylic acid derivatives in biomedical engineering. These polymer layers, rich in carboxylic acid functional groups, have shown promise in enhancing tissue regeneration and biomolecule immobilization, pointing to the potential biomedical applications of similar compounds (Bitar, Cools, De Geyter, & Morent, 2018).

Anticancer Properties

Cinnamic acid derivatives, which share functional groups with the compound of interest, have been explored for their anticancer potential. These studies reveal that modifications to the carboxylic acid functionality can significantly impact their efficacy as antitumor agents, suggesting that structural analogs could also possess valuable therapeutic properties (De, Baltas, & Bedos-Belval, 2011).

Reactive Extraction of Carboxylic Acids

The use of organic solvents and supercritical fluids in the reactive extraction of carboxylic acids from aqueous solutions has been reviewed, highlighting the efficiency of this method for the separation of carboxylic acids, including potentially those similar to the compound . This application is critical for the purification and concentration of valuable chemical products from biological and industrial processes (Djas & Henczka, 2018).

properties

IUPAC Name

1-[[(E)-3-carboxy-2,3-dichloroprop-2-enoyl]amino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO5/c12-6(7(13)9(16)17)8(15)14-11(10(18)19)4-2-1-3-5-11/h1-5H2,(H,14,15)(H,16,17)(H,18,19)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUDWBIOORUHKZ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)NC(=O)C(=C(C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)(C(=O)O)NC(=O)/C(=C(/C(=O)O)\Cl)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Carboxy-2,3-dichloro-acryloylamino)-cyclohexanecarboxylic acid
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1-(3-Carboxy-2,3-dichloro-acryloylamino)-cyclohexanecarboxylic acid
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1-(3-Carboxy-2,3-dichloro-acryloylamino)-cyclohexanecarboxylic acid
Reactant of Route 4
1-(3-Carboxy-2,3-dichloro-acryloylamino)-cyclohexanecarboxylic acid
Reactant of Route 5
1-(3-Carboxy-2,3-dichloro-acryloylamino)-cyclohexanecarboxylic acid
Reactant of Route 6
1-(3-Carboxy-2,3-dichloro-acryloylamino)-cyclohexanecarboxylic acid

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